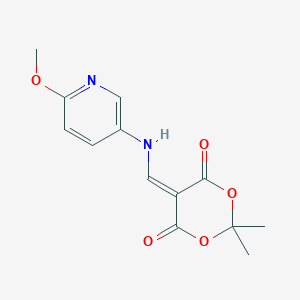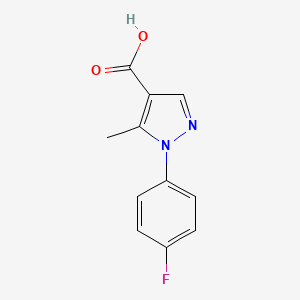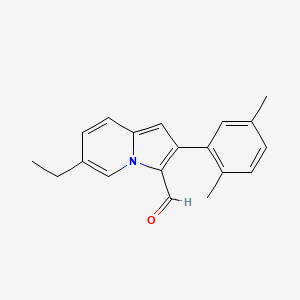
2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde is an organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused ring system with nitrogen This particular compound is characterized by the presence of a dimethylphenyl group and an ethyl group attached to the indolizine core, along with a carbaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde typically involves the construction of the indolizine core followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions . For instance, methanesulfonic acid (MsOH) can be used as a catalyst under reflux conditions in methanol (MeOH) to yield the desired indolizine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or similar routes to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions would be tailored to achieve cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carboxylic acid.
Reduction: 2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-methanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The indolizine core is a common motif in many bioactive compounds, and modifications of this structure can lead to new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring specific structural features provided by the indolizine core.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows for potential covalent interactions with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The indolizine core can also engage in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,5-Dimethylphenyl)-indolizine-3-carbaldehyde: Lacks the ethyl group, which may affect its reactivity and binding properties.
2-(2,5-Dimethylphenyl)-6-methylindolizine-3-carbaldehyde: Contains a methyl group instead of an ethyl group, potentially altering its steric and electronic properties.
2-(2,5-Dimethylphenyl)-6-ethylindole-3-carbaldehyde: The indole core differs from the indolizine core, which can significantly impact its chemical behavior and biological activity.
Uniqueness
2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde is unique due to the combination of its structural features: the dimethylphenyl group, the ethyl group, and the indolizine core These features confer specific chemical reactivity and potential biological activity that distinguish it from similar compounds
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)-6-ethylindolizine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-4-15-7-8-16-10-18(19(12-21)20(16)11-15)17-9-13(2)5-6-14(17)3/h5-12H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWAONSHMSVSHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C(=CC(=C2C=O)C3=C(C=CC(=C3)C)C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1351310.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)

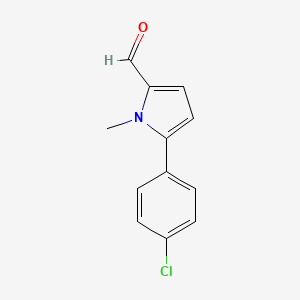
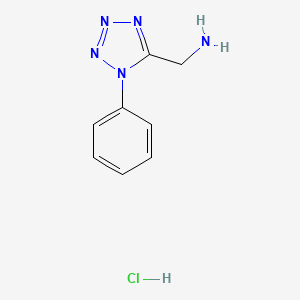
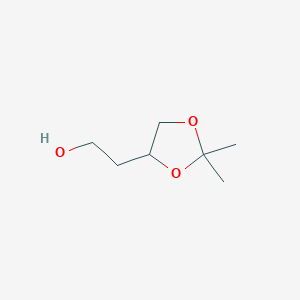
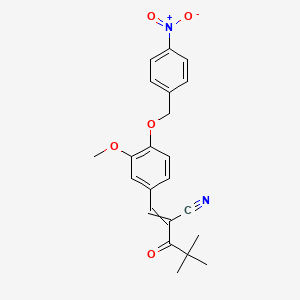
![N-[2-(benzenesulfonyl)-2-nitroethenyl]aniline](/img/structure/B1351350.png)
